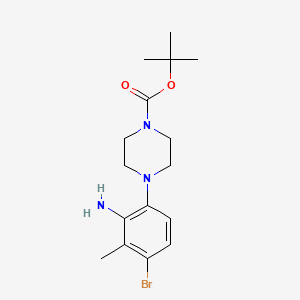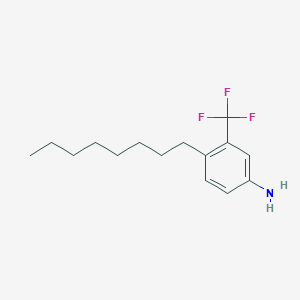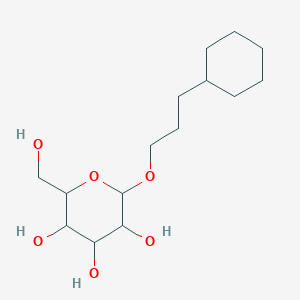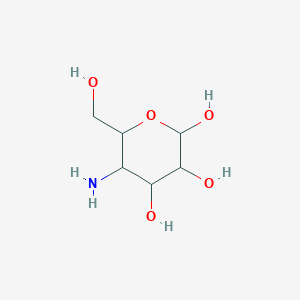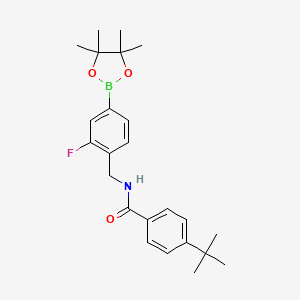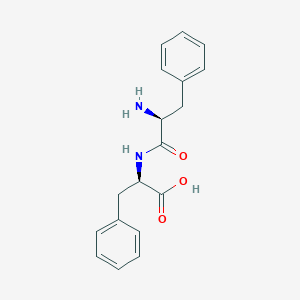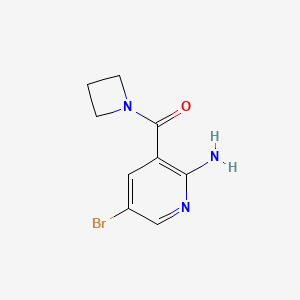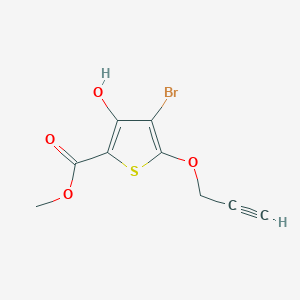
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a versatile chemical compound with a molecular formula of C9H7BrO4S and a molecular weight of 291.12 g/mol . This compound is characterized by its unique structure, which includes a thiophene ring substituted with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions . This reaction generates 3-hydroxy-2-thiophene carboxylic derivatives, which are then further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of phase-transfer catalysis to facilitate the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene/50% sodium hydroxide . This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), thiols (RSH).
Major Products Formed
The major products formed from these reactions include:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Hydrogenated compounds.
Substitution: Aminated or thiolated derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the prop-2-yn-1-yloxy group facilitate covalent modification of biological targets, leading to changes in their activity and function . This compound can also act as a ligand, binding to specific receptors and modulating their signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Similar in structure but contains an indole ring instead of a thiophene ring.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group instead of a thiophene ring.
Uniqueness
Methyl 4-bromo-3-hydroxy-5-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is unique due to its combination of a thiophene ring with bromine, hydroxyl, and prop-2-yn-1-yloxy groups. This unique structure imparts distinct chemical properties, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C9H7BrO4S |
|---|---|
Peso molecular |
291.12 g/mol |
Nombre IUPAC |
methyl 4-bromo-3-hydroxy-5-prop-2-ynoxythiophene-2-carboxylate |
InChI |
InChI=1S/C9H7BrO4S/c1-3-4-14-9-5(10)6(11)7(15-9)8(12)13-2/h1,11H,4H2,2H3 |
Clave InChI |
WOYMPANRUVVSJR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=C(S1)OCC#C)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4,8-Dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl)oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B12077331.png)




